molecular formula C11H16O B8790226 1-Sec-butyl-4-methoxybenzene CAS No. 4917-90-2

1-Sec-butyl-4-methoxybenzene

Cat. No.: B8790226
CAS No.: 4917-90-2
M. Wt: 164.24 g/mol
InChI Key: SNFIOPFQNROLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Sec-butyl-4-methoxybenzene, also known as 4-sec-butylanisole, is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . Its CAS Registry Number is 4917-90-2 . This compound is of significant interest in research, particularly in the fields of natural product chemistry and flavor and fragrance science. It has been identified as a constituent of nature, found for example in Pimpinella anisum (anise) seed oil . Researchers value this compound for its role as a reference standard in analytical chemistry, using techniques such as gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of flavor and fragrance components in complex natural extracts . The compound's structure, featuring a methoxy group attached to a benzene ring, is characteristic of anisole derivatives, which are known to be key precursors in the synthesis of perfumes, insect pheromones, and various pharmaceuticals . This makes it a relevant subject for studies in organic synthesis and the development of novel chemical entities. This compound is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4917-90-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-butan-2-yl-4-methoxybenzene

InChI

InChI=1S/C11H16O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h5-9H,4H2,1-3H3

InChI Key

SNFIOPFQNROLBN-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC

Origin of Product

United States

Reaction Mechanisms and Pathways of 1 Sec Butyl 4 Methoxybenzene Derivatives

Elucidating Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic Aromatic Substitution (EAS) represents a fundamental class of reactions for aromatic compounds, including derivatives of 1-sec-butyl-4-methoxybenzene. The mechanism generally proceeds in two steps: the initial attack of an electrophile on the electron-rich aromatic ring, followed by the removal of a proton to restore aromaticity. The first step, which disrupts the aromatic system, is typically the slow, rate-determining step of the reaction.

The central intermediate in an EAS reaction is a resonance-stabilized carbocation known as an arenium ion, or sigma complex. This intermediate is formed when the π electrons of the aromatic ring attack an electrophile (E⁺). The formation of this sp³-hybridized carbon in the ring temporarily breaks the aromaticity, resulting in a positive charge that is delocalized across the remaining sp²-hybridized carbons through resonance.

In the case of this compound, the substituents on the ring play a crucial role in stabilizing this cationic intermediate. The methoxy (B1213986) group (-OCH₃) is a powerful activating group that stabilizes the arenium ion through resonance. The oxygen atom can donate a lone pair of electrons to the ring, creating an additional resonance structure where the positive charge resides on the oxygen, and all atoms (except hydrogen) have a full octet. This resonance donation is most effective when the electrophile adds to the ortho or para positions relative to the methoxy group.

The sec-butyl group is a weak activating group that stabilizes the positive charge through an inductive effect. As an alkyl group, it donates electron density through the sigma bond framework, helping to disperse the positive charge of the arenium ion. This inductive stabilization is also most effective for ortho and para attack. The combination of these two groups makes the ring significantly more reactive towards electrophiles than benzene (B151609) itself.

The rate and regioselectivity (the orientation of substitution) of EAS reactions are quantitatively influenced by the electronic properties of the substituents on the benzene ring. Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it.

The methoxy group is a strong activating substituent due to its potent resonance effect, making anisole (B1667542) (methoxybenzene) react much faster than benzene. For example, the nitration of anisole is estimated to be about 10,000 times faster than the nitration of benzene. The sec-butyl group, a typical alkyl substituent, is a weak activator. Toluene (methylbenzene), for comparison, undergoes nitration about 23-25 times faster than benzene. In this compound, the powerful activating effect of the methoxy group dominates, making the molecule highly reactive.

Both the methoxy and sec-butyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In this compound, the para position is occupied. Therefore, substitution is directed to the two ortho positions relative to the highly activating methoxy group (positions 2 and 6). However, these positions are not equivalent due to the presence of the sec-butyl group. Steric hindrance from the bulky sec-butyl group at position 1 will disfavor attack at the adjacent ortho position (position 2). Consequently, the major product is typically formed by substitution at the less sterically hindered ortho position (position 6).

Table 1: Relative Rates of Nitration for Substituted Benzenes (Benzene = 1)
CompoundSubstituentRelative Rate of ReactionPrimary Electronic Effect
Benzene-H1Reference
Toluene-CH₃~25Inductive Donation
Anisole-OCH₃~10,000Resonance Donation
Table 2: Typical Isomer Distribution in the Nitration of Anisole
IsomerPercentage
ortho-Nitroanisole30-40%
meta-Nitroanisole0-2%
para-Nitroanisole60-70%

Note: Data is generalized from typical outcomes of electrophilic aromatic substitution reactions.

While EAS is the dominant pathway for electron-rich systems like this compound, other mechanisms for aromatic substitution exist. One such alternative is the addition-elimination mechanism, which is characteristic of Nucleophilic Aromatic Substitution (SₙAr).

The SₙAr mechanism fundamentally differs from EAS. It involves an attack by a nucleophile, not an electrophile, and typically requires two key features on the aromatic ring:

At least one strong electron-withdrawing group (such as -NO₂) to make the ring electron-poor and susceptible to nucleophilic attack.

A good leaving group (typically a halide) at the position of substitution.

Given that this compound possesses two electron-donating groups (activating groups), it is highly deactivated toward nucleophilic attack. Therefore, the addition-elimination pathway is not a viable mechanism for this compound under normal conditions. This pathway is generally reserved for highly electron-deficient aromatic systems.

C-O Bond Activation and Cleavage Reactions in Aryl Ethers

The carbon-oxygen bond in aryl ethers like this compound is generally robust. However, its cleavage and functionalization are important transformations in organic synthesis. These reactions can be facilitated by transition metal catalysts or through radical pathways initiated by photoredox catalysis.

Transition metals, particularly from groups 9 and 10, are effective in catalyzing the cleavage of the C-O bond in aryl ethers. The mechanism often begins with the oxidative addition of a low-valent metal complex into the C-O bond. For aryl alkyl ethers, there are two potential sites for cleavage: the C(aryl)-O bond and the C(alkyl)-O bond.

The selectivity of this cleavage is highly dependent on the metal catalyst employed.

Nickel (Ni) and Rhodium (Rh) complexes have been shown to be capable of cleaving the stronger C(aryl)-O bond. The mechanism with Rh(I), for example, can involve C-O oxidative addition, followed by β-hydride elimination.

Palladium (Pd) and Platinum (Pt) complexes, in contrast, tend to selectively cleave the weaker C(alkyl)-O bond (e.g., the O-CH₃ bond in an anisole derivative).

These metal-catalyzed reactions provide a pathway to convert aryl ethers, which are often considered inert, into more versatile intermediates like phenols or cross-coupling partners in reactions such as the Kumada-Tamao-Corriu coupling.

Table 3: Selectivity of Transition Metals in Aryl Ether C–O Bond Cleavage
Metal CatalystPreferred Cleavage SiteTypical Reaction Type
Nickel (Ni⁰)C(aryl)–OCross-coupling
Rhodium (Rh¹)C(aryl)–OHydrodeoxygenation
Palladium (Pd⁰)C(alkyl)–OCross-coupling
Iridium (Ir¹)Unselective or C(alkyl)–OReductive Cleavage

Visible-light photoredox catalysis has emerged as a powerful strategy for C-O bond functionalization under mild conditions. This approach utilizes a photocatalyst (often based on iridium or ruthenium) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates.

In the context of aryl ethers, the mechanism can proceed through several pathways. For instance, a photocatalyst can reduce an aryl ether derivative to form a radical anion, which could then fragment to cleave the C-O bond. Alternatively, an excited photocatalyst can oxidize a reaction partner, which then generates a radical that reacts with the ether.

One studied mechanism for the cleavage of diaryl ethers involves merging photoredox catalysis with Lewis acid catalysis. An acridinium (B8443388) photocatalyst generates an aryl carboxylic radical, which undergoes an electrophilic attack on the electron-rich aryl ring of the ether, leading to C-O bond cleavage. These methods enable the functionalization of benzylic C-H bonds adjacent to the ether oxygen or direct arylation, expanding the synthetic utility of aryl ethers. The reactions are valued for their operational simplicity and use of light as a traceless reagent.

Stereochemical Aspects of Reactions Involving the Sec-butyl Moiety

The presence of a chiral center within the sec-butyl group of this compound introduces a significant element of stereochemical complexity to its derivatives. This chiral moiety, directly attached to the aromatic ring, can exert considerable influence on the stereochemical course of reactions, both on the ring and at other positions on the side chain. The outcomes of such reactions are governed by the principles of asymmetric induction, where the existing stereocenter favors the formation of one stereoisomer over another. psu.edumsu.edu

Influence of the Chiral Sec-butyl Group on Reaction Outcomes

The chiral sec-butyl group is a defining feature of this compound, and its stereogenic center is the primary source of asymmetric induction in reactions involving derivatives of this compound. The influence of this group on reaction outcomes is a result of its steric and electronic properties, which create a chiral environment that can differentiate between various reaction pathways.

The fundamental principle at play is the creation of diastereotopic faces and positions within the molecule. Due to the chirality of the sec-butyl group, the two faces of the aromatic ring (top and bottom) are diastereotopic. Consequently, an approaching reagent will experience different steric interactions depending on which face it attacks. Similarly, the positions ortho to the sec-butyl group (C2 and C6) are rendered diastereotopic. Attack by a reagent at the C2 position will lead to a different diastereomeric transition state compared to an attack at the C6 position.

This diastereotopicity is the key to understanding the stereochemical control exerted by the sec-butyl group. In any reaction that involves the formation of a new stereocenter or a reaction at a prochiral center, the energy of the two diastereomeric transition states will likely be different. The reaction will preferentially proceed through the lower-energy transition state, leading to a preponderance of one diastereomer in the product mixture.

The steric bulk of the sec-butyl group plays a crucial role in this differentiation. The group can effectively block or hinder one of the possible trajectories of an incoming reagent, thereby directing it to the less sterically encumbered path. For example, in electrophilic aromatic substitution reactions, the electrophile will preferentially approach the aromatic ring from the side opposite to the bulkier part of the sec-butyl group. This steric hindrance can lead to a significant diastereomeric excess in the product.

The conformational preference of the sec-butyl group also contributes to its influence. The group is not static and can rotate around the C-C bond connecting it to the aromatic ring. However, certain conformations will be more stable than others due to the minimization of steric strain. The most populated conformation will present a specific three-dimensional arrangement to an approaching reagent, thereby influencing the stereochemical outcome of the reaction.

Analysis of Diastereoselective and Enantioselective Transformations

The chiral nature of the sec-butyl group in derivatives of this compound provides a basis for achieving both diastereoselective and enantioselective transformations. These selective reactions are of paramount importance in synthetic organic chemistry for the construction of complex, stereochemically defined molecules.

Diastereoselective Transformations

Diastereoselectivity is commonly observed in reactions where a new stereocenter is created in a molecule that already contains one or more stereocenters. In the case of this compound derivatives, any reaction that introduces a new chiral center can potentially be diastereoselective.

A prime example is the electrophilic substitution on the aromatic ring. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the sec-butyl group, substitution will occur at the positions ortho to the methoxy group (and meta to the sec-butyl group). As these two ortho positions are diastereotopic due to the chiral sec-butyl group, the electrophilic attack will lead to the formation of two diastereomeric products. The relative amounts of these diastereomers will depend on the difference in the activation energies of the two competing pathways.

To illustrate, consider the Friedel-Crafts acylation of (S)-1-sec-butyl-4-methoxybenzene. The reaction would introduce an acyl group at one of the two ortho positions relative to the methoxy group, creating a new chiral center if the acyl group is unsymmetrical. The existing (S)-stereocenter on the sec-butyl group would direct the incoming electrophile, leading to a predominance of one diastereomer.

The table below outlines the expected diastereoselectivity in various hypothetical electrophilic aromatic substitution reactions on a chiral this compound derivative.

Reaction TypeReagentPotential for DiastereoselectivityExpected Major Diastereomer
NitrationHNO₃/H₂SO₄HighProduct from attack at the less sterically hindered ortho position.
HalogenationBr₂/FeBr₃HighProduct from attack at the less sterically hindered ortho position.
Friedel-Crafts AcylationRCOCl/AlCl₃Very HighProduct from attack at the less sterically hindered ortho position.
Friedel-Crafts AlkylationRCl/AlCl₃Moderate to HighProduct from attack at the less sterically hindered ortho position; carbocation rearrangements may complicate the outcome. libretexts.org

Enantioselective Transformations

Enantioselective transformations involving this compound derivatives can be envisaged in several scenarios. One possibility is a kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent, leading to the enrichment of the unreacted starting material in the slower-reacting enantiomer.

Another avenue for enantioselectivity is in reactions that create a new stereocenter where the chirality of the sec-butyl group influences the stereochemical outcome at the newly formed center. For instance, if a prochiral group were present on a derivative, a reaction at that group could be rendered enantioselective by the influence of the nearby chiral sec-butyl moiety.

Furthermore, the chiral sec-butyl-4-methoxyphenyl group itself could potentially be used as a chiral auxiliary. msu.eduresearchgate.net In such a strategy, the group would be attached to a molecule to direct the stereochemistry of a particular reaction and then subsequently cleaved. However, the robustness of the aryl C-C bond makes this a less common application for this specific group compared to more readily removable auxiliaries.

The development of catalytic asymmetric methods has provided powerful tools for enantioselective synthesis. buchler-gmbh.com While specific applications to this compound derivatives are not widely documented, one could conceive of a catalytic reaction where a chiral catalyst interacts with the substrate in a way that reinforces the directing effect of the sec-butyl group, leading to high enantioselectivity in the formation of a product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 1-sec-butyl-4-methoxybenzene provides a clear map of the different proton environments within the molecule. The aromatic protons, influenced by the electron-donating methoxy (B1213986) group and the electron-donating (by hyperconjugation) sec-butyl group, typically appear as a set of doublets in the downfield region of the spectrum. The protons ortho to the strongly activating methoxy group are expected to be the most shielded and thus appear at a lower chemical shift (further upfield) compared to the protons meta to the methoxy group.

The aliphatic protons of the sec-butyl group exhibit characteristic splitting patterns. The methine proton (-CH) is coupled to the adjacent methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, resulting in a complex multiplet. The methylene protons, being diastereotopic due to the adjacent chiral center, may appear as a complex multiplet. The two methyl groups of the sec-butyl moiety will also have distinct chemical shifts, with one appearing as a triplet and the other as a doublet. The protons of the methoxy group (-OCH₃) are not coupled to any other protons and therefore appear as a sharp singlet.

Table 1: ¹H NMR Data for this compound

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (ortho to -OCH₃) ~6.8 d
Aromatic Protons (meta to -OCH₃) ~7.1 d
Methoxy Protons (-OCH₃) ~3.8 s
Methine Proton (-CH) ~3.3 m
Methylene Protons (-CH₂) ~1.6 m
Methyl Protons (-CH-CH₃) ~1.2 d
Methyl Protons (-CH₂-CH₃) ~0.8 t

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's asymmetry, each carbon atom in this compound is expected to have a unique chemical shift. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom bearing the methoxy group (C-1) and the carbon atom bearing the sec-butyl group (C-4) are quaternary and will appear as weak signals. The chemical shifts of the other aromatic carbons are affected by the electron-donating nature of the substituents.

The aliphatic carbons of the sec-butyl group will appear in the upfield region of the spectrum. The methine carbon, being directly attached to the aromatic ring, will be the most downfield of the aliphatic carbons. The methylene and the two methyl carbons will have distinct chemical shifts. The carbon of the methoxy group will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
C-1 (C-OCH₃) ~158
C-4 (C-sec-butyl) ~142
C-2, C-6 ~114
C-3, C-5 ~129
Methoxy Carbon (-OCH₃) ~55
Methine Carbon (-CH) ~42
Methylene Carbon (-CH₂) ~31
Methyl Carbon (-CH-CH₃) ~22
Methyl Carbon (-CH₂-CH₃) ~12

Note: These are predicted values based on substituent additivity rules and may differ from experimental values.

The sec-butyl group in this compound contains a chiral center at the methine carbon. While standard 1D NMR can confirm the connectivity of the atoms, it does not directly reveal the three-dimensional arrangement or stereochemistry. Advanced NMR techniques, such as 2D NMR and the Nuclear Overhauser Effect (NOE), are instrumental in such assignments, particularly for more complex molecules or when resolving diastereomers.

For a chiral molecule like this compound, if it were part of a larger diastereomeric structure, NOE experiments could be used to determine the relative stereochemistry. An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. By irradiating a specific proton and observing which other protons show an enhanced signal, one can deduce through-space proximities. For instance, an NOE between a proton on the chiral center of the sec-butyl group and a specific proton on another part of a larger molecule could establish their relative orientation.

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the spin systems of the aromatic ring and the sec-butyl group. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C signals. While for a relatively simple molecule like this compound these might primarily serve to confirm assignments, in more complex scenarios they are indispensable for complete structural elucidation.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule, providing information about the types of chemical bonds present.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The presence of the aromatic ring is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the ring appearing in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can sometimes be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

The aliphatic C-H bonds of the sec-butyl group will show stretching vibrations just below 3000 cm⁻¹. The C-O stretching vibration of the ether linkage is a key diagnostic feature. In aromatic ethers like anisole (B1667542) derivatives, there are typically two C-O stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. bartleby.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450
Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) 1275 - 1200
Symmetric C-O-C Stretch (Aryl-Alkyl Ether) 1075 - 1020

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (164.24 g/mol ).

The fragmentation of the molecular ion is influenced by the structure of the molecule. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, where the bond between the aromatic ring and the alkyl substituent breaks. For this compound, a likely fragmentation involves the loss of a propyl radical (C₃H₇) from the sec-butyl group to form a stable benzylic cation with a mass-to-charge ratio (m/z) of 135. This fragment is often the base peak in the spectrum. Another possible fragmentation is the loss of an ethyl radical (C₂H₅) to form a fragment with an m/z of 135, or the loss of a methyl radical (CH₃) to give a fragment with an m/z of 149. Further fragmentation of these primary ions can also occur.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formation Pathway
164 [C₁₁H₁₆O]⁺ Molecular Ion
135 [C₉H₁₁O]⁺ Loss of an ethyl radical (-C₂H₅) from the sec-butyl group
149 [C₁₀H₁₃O]⁺ Loss of a methyl radical (-CH₃) from the sec-butyl group

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable insights into the conjugated π-electron system of the benzene ring and the influence of its substituents. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones, with the wavelengths of maximum absorbance (λmax) and the intensity of absorption (molar absorptivity, ε) being characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions of the substituted benzene chromophore. Benzene itself exhibits two main absorption bands: a strong primary band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm. spcmc.ac.in Both of these absorptions arise from π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. wikipedia.orglibretexts.org

The presence of substituents on the benzene ring significantly alters the UV-Vis spectrum. In this compound, two substituents are present: a methoxy group (-OCH₃) and a sec-butyl group (-CH(CH₃)CH₂CH₃). The methoxy group, an auxochrome with non-bonding electrons, interacts with the π-system of the benzene ring through resonance. This interaction increases the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. For instance, anisole (methoxybenzene) shows its primary absorption band at approximately 217 nm and the secondary band around 269 nm. spcmc.ac.in

The sec-butyl group, being an alkyl substituent, exerts a smaller electronic effect on the benzene ring compared to the methoxy group. Alkyl groups are weakly electron-donating and can cause a minor bathochromic shift and a slight increase in absorption intensity (hyperchromic effect). up.ac.za Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of anisole, with slight red shifts in the absorption maxima due to the presence of the sec-butyl group. cdnsciencepub.com

The electronic transitions observed for this compound are characteristic of para-disubstituted benzenes where one group is strongly electron-donating (methoxy) and the other is weakly electron-donating (sec-butyl). spcmc.ac.in The primary π→π* transition (E2-band) will be the most intense, while the secondary, symmetry-forbidden π→π* transition (B-band) will appear at a longer wavelength with a significantly lower intensity. spcmc.ac.in The fine structure often observed in the B-band of benzene is typically lost in substituted benzenes due to the disruption of symmetry. spcmc.ac.in

Detailed Research Findings

While specific experimental UV-Vis data for this compound is not extensively reported, the expected absorption maxima can be reliably predicted based on the well-documented spectra of anisole and the known effects of alkyl substitution. The primary electronic transitions are the π→π* transitions within the aromatic ring, which are modulated by the electronic effects of the methoxy and sec-butyl substituents.

The methoxy group's lone pair of electrons participates in conjugation with the benzene π-system, which is the dominant factor influencing the position of the absorption bands. cdnsciencepub.com The sec-butyl group provides a minor inductive effect, further slightly shifting the bands to longer wavelengths.

Below is a data table summarizing the typical UV-Vis absorption data for the parent chromophore, anisole, which serves as a close approximation for this compound.

CompoundAbsorption Bandλmax (nm)Molar Absorptivity (ε)Transition Type
Anisole (in Cyclohexane)Primary (E2-Band)~217~6400π→π
Secondary (B-Band)~269~1480π→π

Data based on typical values for Anisole, which is structurally similar to this compound. The presence of the sec-butyl group is expected to cause a minor bathochromic shift in the λmax values. spcmc.ac.incdnsciencepub.com

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This approach is particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like 1-sec-butyl-4-methoxybenzene.

The presence of the flexible sec-butyl group and the methoxy (B1213986) group introduces conformational complexity. The orientation of the methoxy group relative to the benzene (B151609) ring and the rotation around the C-C bonds of the sec-butyl group lead to multiple possible conformers.

Studies on methoxy-substituted benzenes have shown that the methoxy group often prefers a planar conformation with respect to the aromatic ring. colostate.edu However, the presence of a bulky alkyl group, such as the sec-butyl group, can influence this preference. Conformational analysis using MD simulations can identify the most stable conformers and the energy barriers between them. This information is critical as the reactivity and physical properties of the molecule can depend on its dominant conformation. For instance, studies on 1-ethyl-4-methoxybenzene suggest that a planar conformation of the methoxy group results in a single unique geometry. colostate.edu

Table 2: Potential Conformers of this compound

This table describes potential rotational isomers (rotamers) that could be investigated via computational analysis.

Rotational BondDescription of IsomerismExpected Stability
Ring-O Bond Rotation of the methyl group of the methoxy ether.Planar conformation is generally favored for anisole (B1667542).
Ring-C (sec-butyl) Bond Rotation of the entire sec-butyl group relative to the ring.Steric hindrance with the ring will dictate preferred orientations.
C-C (within sec-butyl) Rotation around the central C-C bond of the sec-butyl group.Staggered conformations (anti, gauche) are expected to be lower in energy than eclipsed ones.

MD simulations are powerful tools for studying how molecules of this compound interact with each other and with other molecules in a system. nih.govarxiv.org The aromatic ring can participate in π-π stacking and C-H...π interactions, while the methoxy group can act as a hydrogen bond acceptor. nih.gov

By simulating a system containing many molecules, MD can predict:

Bulk Properties: Properties of the liquid state, such as density and viscosity.

Solvation Effects: How the molecule behaves in different solvents.

Self-Assembly: The tendency of molecules to form organized structures, such as aggregates or layers. The interplay of weak non-covalent interactions governs these phenomena. rsc.orgmdpi.com

Simulations of anisole in polymer matrices have shown that the molecule's movement can be characterized by jumps between sorption sites, indicating specific intermolecular interactions that dictate its diffusion. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in detailing the step-by-step mechanism of chemical reactions involving alkylated anisoles. The Friedel-Crafts alkylation of anisole, for example, is a classic reaction where computational studies can provide deep insights. The methoxy group's electron-donating nature activates the ring towards electrophilic aromatic substitution, primarily at the ortho and para positions. wikipedia.org

For a reaction such as the synthesis of this compound via alkylation of anisole, computational modeling can:

Identify Intermediates: Determine the structure and stability of carbocation intermediates or other transient species.

Locate Transition States: Calculate the geometry and energy of the highest energy point along the reaction coordinate, which controls the reaction rate.

Evaluate Regioselectivity: Explain why the reaction favors substitution at the para position over the ortho position by comparing the activation energies of the competing pathways. Steric hindrance from the methoxy group often disfavors ortho substitution by a bulky electrophile.

Kinetic Isotope Effect (KIE): Computational modeling can predict KIE values, which, when compared to experimental data, can confirm whether a specific C-H bond cleavage is part of the rate-determining step of a reaction. nih.gov

By modeling the reaction of anisole with an appropriate sec-butyl electrophile, the potential energy surface can be mapped out, providing a detailed narrative of the transformation from reactants to products.

Transition State Analysis and Reaction Coordinate Determination

The study of electrophilic aromatic substitution reactions involving this compound has been a subject of theoretical investigation. In such reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. This process proceeds through a high-energy transition state, leading to a carbocation intermediate known as an arenium ion or sigma complex. The rate of the reaction is determined by the energy barrier to reach this transition state. lumenlearning.commasterorganicchemistry.com

Computational models, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of these reactions. This allows for the precise determination of the geometry and energy of the transition state. The reaction coordinate, which represents the lowest energy path from reactants to products, can be meticulously charted, providing a step-by-step visualization of the bond-making and bond-breaking processes. lumenlearning.com For substituted benzenes like this compound, the stability of the transition state is heavily influenced by the electronic effects of the substituents.

Computational Prediction of Regioselectivity and Stereoselectivity

The presence of both a methoxy group and a sec-butyl group on the benzene ring introduces questions of regioselectivity in electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orglibretexts.org The sec-butyl group, an alkyl group, is also an activating group and an ortho-, para-director, primarily through an inductive effect. libretexts.orglibretexts.org

When both groups are present, computational methods can predict the preferred position of electrophilic attack. These predictions are based on the calculated stability of the possible carbocation intermediates (ortho, meta, or para to each substituent). The lower the energy of the intermediate, the more stable it is, and the more likely the corresponding product is to form. pw.livelibretexts.org For this compound, electrophilic attack is strongly favored at the positions ortho to the more powerfully activating methoxy group (positions 2 and 6) and to a lesser extent at the position para to the sec-butyl group (which is occupied by the methoxy group). Steric hindrance from the bulky sec-butyl group can also influence the regioselectivity, potentially favoring attack at the less hindered ortho position. libretexts.org

Computational tools and models, including machine learning approaches, are increasingly being used to predict the site- and regioselectivity of organic reactions with high accuracy. rsc.org

Electronic Properties and Substituent Effects

The electronic character of this compound is defined by the interplay of its methoxy and sec-butyl substituents. Theoretical analyses provide a quantitative understanding of these effects.

Theoretical Analysis of Electron-Donating Characteristics of Methoxy and Alkyl Groups

Both the methoxy and sec-butyl groups are classified as electron-donating groups (EDGs), which means they increase the electron density of the benzene ring, making it more reactive towards electrophiles compared to benzene itself. youtube.comresearchgate.net

The methoxy group donates electrons primarily through a resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. This effect is most pronounced at the ortho and para positions. youtube.com The sec-butyl group, like other alkyl groups, donates electron density through an inductive effect, which involves the polarization of the sigma bonds. libretexts.org

Theoretical calculations can quantify these electron-donating abilities. For instance, the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), can reveal the regions of highest electron density on the aromatic ring. In this compound, the HOMO is expected to have significant contributions from the atoms at the ortho and para positions relative to the methoxy group, indicating these sites as the most nucleophilic.

Substituent GroupPrimary Electronic EffectDirectional Influence
Methoxy (-OCH3)+Resonance (+R)Ortho, Para
Sec-butyl (-CH(CH3)CH2CH3)+Inductive (+I)Ortho, Para

Calculation of Bond Dissociation Energies and Stability Assessments

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Computational methods, such as DFT, are widely used to calculate BDEs with a high degree of accuracy. nih.govresearchgate.net For this compound, several key BDEs determine its stability and potential reaction pathways, particularly in radical reactions.

The benzylic C-H bond (the C-H bond on the carbon atom attached to the benzene ring) in the sec-butyl group is of particular interest. The BDE of this bond is expected to be lower than that of a typical secondary C-H bond in an alkane due to the stabilization of the resulting benzylic radical by the aromatic ring. acs.org

Computational studies on related alkylbenzenes provide insights into these values. For example, the benzylic C-H BDE in similar structures can be calculated to be in a specific range, and these calculations can be extended to this compound. The stability of the molecule and its potential radical intermediates can be assessed by comparing the calculated BDEs of different bonds within the structure.

Bond TypeGeneral Calculated BDE Range (kcal/mol)Factors Influencing BDE
Benzylic C-H85 - 90Resonance stabilization of the resulting radical
Secondary C-H (in alkyl chain)95 - 100Hybridization and substitution
Aromatic C-H110 - 113sp2 hybridization of carbon
C-C (ring-alkyl)90 - 95Steric and electronic effects

Applications and Advanced Materials Science Perspectives

Functional Materials Design

The design of functional materials for optoelectronic and energy applications often relies on the precise tuning of molecular structure to achieve desired properties. The constituent parts of 1-sec-butyl-4-methoxybenzene—a sec-butyl group and a methoxybenzene unit—represent structural motifs that are of interest in the field of polymer chemistry. The introduction of branched alkyl side chains, such as the sec-butyl group, can significantly influence the solubility, processability, and solid-state morphology of conjugated polymers. These characteristics are critical for the performance of organic electronic devices. Similarly, the electron-donating methoxy (B1213986) group can modulate the electronic properties of a polymer's conjugated backbone.

While the specific incorporation of this compound into poly(phenylacetylene)s for optoelectronics is not detailed in available research, the structural elements of the compound are relevant to the design of such materials. The properties of conjugated polymers are heavily influenced by their side chains. Research on other polymers, such as poly(3,4-dialkoxythiophene)s, has shown that changing from linear to branched alkyl side chains can affect key optoelectronic characteristics including ionization potential, optical bandgap, and switching speed. For instance, branched side chains have been observed to lead to higher optical bandgaps. This principle suggests that if this compound were used as a monomer or a pendant group in a polymer like poly(phenylacetylene), the sec-butyl group would be expected to enhance solubility and influence the packing of the polymer chains, which in turn would impact the material's electronic and optical properties.

The design of advanced materials for energy and optoelectronic applications is a field of continuous innovation. In the context of conjugated polymers, the strategic selection of side chains is a key design parameter. While there is no specific mention of this compound in the design of advanced materials for energy and optoelectronics in the provided research, the influence of its structural components is an area of active study. For example, in poly(diketopyrrolopyrrole-alt-terthiophene), the position of branching in the alkyl side chains has a dramatic effect on the polymer's structural, optical, and electronic properties. Specifically, branching at the α-position can create steric hindrance that reduces the tendency for π–π stacking, leading to much higher solubility in common organic solvents. This demonstrates the principle that the sec-butyl group in this compound could be a valuable component in designing soluble and processable materials for applications such as organic photovoltaics and light-emitting diodes.

Catalysis and Process Chemistry

In the realm of catalysis and sustainable chemistry, this compound serves as an important model compound for studying reaction mechanisms and developing more efficient synthetic processes.

This compound, also known by its synonym 4-sec-butylanisole, is utilized as a model compound in research on catalytic hydrodeoxygenation (HDO). researchgate.netrsc.org HDO is a crucial process for upgrading bio-oils, which are derived from the pyrolysis of biomass like lignin, into valuable hydrocarbon fuels and chemicals. researchgate.net Lignin is a complex polymer rich in oxygenated aromatic compounds, and 4-sec-butylanisole represents a simpler, well-defined molecule that mimics some of the structural units found in depolymerized lignin. researchgate.netrsc.org

Researchers use 4-sec-butylanisole to study the effectiveness of various catalysts and reaction conditions for removing oxygen from the aromatic ring. researchgate.net For example, in studies involving the vapor-phase HDO of pyrolysis products from lignin, 4-sec-butylanisole is one of the many compounds identified in the product stream. researchgate.netrsc.org By tracking the conversion of such model compounds, scientists can better understand the reaction pathways and optimize catalysts, such as those based on molybdenum oxide, to improve the yield and selectivity of desired aromatic hydrocarbons. researchgate.net

Table 1: Research Context for this compound in HDO Studies
Research AreaRole of this compoundSignificanceCatalyst Example
Lignin ValorizationModel Compound for Lignin Pyrolysis ProductsAids in understanding the complex reactions during bio-oil upgrading. researchgate.netMolybdenum Oxide (MoO3) researchgate.net
Catalytic Hydrodeoxygenation (HDO)Substrate for studying deoxygenation reactions.Helps in the development of efficient catalysts for biofuel production. researchgate.netNot specified in the context of this specific compound

The synthesis of aryl ethers and their derivatives is of significant industrial importance. Sustainable chemical processes aim to achieve high yields and selectivity while minimizing waste and using environmentally benign reagents and catalysts. The synthesis of this compound itself provides an example of a modern, efficient chemical transformation.

One reported method for its synthesis is a nickel-catalyzed cross-coupling reaction between 1-fluoro-4-methoxybenzene and sec-butylmagnesium chloride, a Grignard reagent. thieme-connect.de This reaction is noted for being robust, simple, and highly selective, proceeding under mild conditions with a high yield of 91%. thieme-connect.de The use of an earth-abundant metal catalyst like nickel, as opposed to more precious metals, is a key aspect of sustainable chemistry. thieme-connect.de This synthetic route demonstrates a practical application of transition-metal catalysis for the efficient construction of C-C bonds in the synthesis of substituted aromatic compounds. thieme-connect.de

Table 2: Synthesis of this compound via Ni-catalyzed Cross-Coupling
Reactant 1Reactant 2Catalyst SystemProductYieldKey Features
1-fluoro-4-methoxybenzenesec-butylmagnesium chlorideNickel-based catalystThis compound91% thieme-connect.deHigh selectivity, mild reaction conditions, robust process. thieme-connect.de

Advanced Characterization Techniques for Material Systems

The characterization of new materials is fundamental to understanding their structure-property relationships. For polymeric materials that might hypothetically incorporate this compound, a suite of advanced characterization techniques would be employed. While specific studies characterizing materials containing this exact compound are not available, the general approach would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and the successful incorporation of the monomer unit. Fourier-Transform Infrared (FTIR) spectroscopy would be used to identify characteristic functional groups.

For optoelectronic properties, techniques like UV-Vis spectroscopy would be used to determine the material's absorption and emission characteristics and to calculate the optical bandgap. Cyclic voltammetry would be employed to probe the redox properties and estimate the HOMO and LUMO energy levels, which are crucial for device performance. The morphology and ordering of the polymer chains in thin films would be investigated using techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).

Thermomechanical Analysis (TMA) for Material Response to Temperature and Stress

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior of Related Polymers

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to characterize the thermal properties of polymers. DSC measures the heat flow associated with thermal transitions in a material, while TGA measures changes in mass as a function of temperature.

Research on polymers with structural similarities to a polymer derived from this compound, such as poly(4-t-butyl styrene), provides valuable insights. For example, poly(t-butyl styrene) is synthesized through living anionic polymerization of t-butyl styrene. polymersource.ca Thermal analysis of this polymer using DSC shows a glass transition temperature (Tg) of 144°C. polymersource.ca

In another related study, the synthesis and thermal properties of poly(4-tert-butoxystyrene) were investigated. acs.org The thermal stability of such polymers is often assessed by TGA. For instance, TGA analysis of certain block copolymers containing poly(4-tert-butylstyrene) showed onset decomposition temperatures (Td,onset) above 300°C under a nitrogen atmosphere. researchgate.net

The thermal decomposition of related small molecules, like methoxybenzene (anisole), has also been studied. The primary decomposition reaction for anisole (B1667542) is the cleavage of the C₆H₅O–CH₃ bond. mq.edu.au This fundamental understanding of bond dissociation energies can be relevant to predicting the thermal degradation pathways of more complex polymers containing similar functional groups.

The introduction of different alkoxy side groups into a polymer backbone has been shown to affect its thermal properties. Generally, longer alkoxy side groups can decrease the glass transition temperature by increasing the flexibility of the polymer backbone. mdpi.com

Below are interactive data tables summarizing the thermal properties of polymers structurally related to this compound.

Table 1: DSC Data for Related Polymers

PolymerGlass Transition Temperature (Tg)Melting Temperature (Tm)
Poly(4-t-butyl styrene)144°C polymersource.caNot reported
Poly(4-(1-ethoxyethoxy)styrene) derived Poly(4-hydroxystyrene)58 - 67°C rsc.orgNot reported

Table 2: TGA Data for Related Polymers

Polymer/Block CopolymerOnset Decomposition Temperature (Td,onset)Conditions
Poly(4-tert-butylstyrene-block-methyl methacrylate)> 300°C researchgate.netNitrogen atmosphere, 10 °C/min heating rate
Poly(4-(1-ethoxyethoxy)styrene)~291°C (for deprotection) rsc.orgAir, 20 °C/min heating rate

These data indicate that polymers with structures related to this compound can exhibit high thermal stability, making them potentially suitable for applications in advanced materials where resistance to thermal degradation is required. The specific thermal transitions and decomposition profiles will, however, be highly dependent on the exact polymer architecture, molecular weight, and the presence of other functional groups.

Future Research Directions

Development of Novel Stereoselective Synthetic Pathways for Chiral Alkylated Anisoles

The sec-butyl group in 1-sec-butyl-4-methoxybenzene contains a chiral center, making the development of enantioselective synthetic routes a primary objective for future research. Traditional synthesis methods, such as Friedel-Crafts alkylation using a Lewis acid catalyst and an alkyl halide, typically yield a racemic mixture of the (R) and (S) enantiomers. byjus.comyoutube.comyoutube.com The ability to selectively synthesize one enantiomer is crucial for applications in pharmaceuticals and advanced materials where specific stereochemistry dictates biological activity or material properties.

Future work will likely concentrate on asymmetric catalysis. This involves designing chiral catalysts that can control the stereochemical outcome of the alkylation reaction. Research into chiral Lewis acids or Brønsted acids for asymmetric Friedel-Crafts reactions represents a promising frontier. Furthermore, transition-metal-catalyzed cross-coupling reactions, which have shown success in other contexts, could be adapted for the stereoselective synthesis of chiral alkylated anisoles. Molybdenum-catalyzed asymmetric allylic alkylation, for example, has demonstrated the ability to control stereochemistry at both the nucleophile and electrophile, a principle that could be extended to the alkylation of anisole (B1667542) derivatives. nih.gov The development of methods for creating vicinal quaternary-tertiary stereogenic centers is particularly challenging and desirable. nih.gov

Another avenue involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the anisole or the alkylating agent to direct the stereochemical course of the reaction, after which the auxiliary is removed. The investigation of novel, efficient, and recyclable chiral auxiliaries will be a key research focus.

Synthetic Strategy Description Potential Catalysts/Reagents Research Goal
Asymmetric Friedel-Crafts Alkylation Direct enantioselective alkylation of the anisole ring using a chiral catalyst to create the stereocenter in a single step.Chiral Lewis acids (e.g., based on Ti, Cu, Sc), Chiral Brønsted acids (e.g., phosphoric acids).High enantiomeric excess (>99% ee), broad substrate scope, low catalyst loading.
Stereoselective Cross-Coupling Coupling of an organometallic anisole derivative with a chiral sec-butyl electrophile (or vice-versa).Palladium or Nickel complexes with chiral phosphine (B1218219) ligands.Retention or inversion of stereochemistry at the chiral center, tolerance of diverse functional groups.
Chiral Auxiliary-Mediated Synthesis Temporary attachment of a chiral group to guide the diastereoselective alkylation, followed by removal.Evans oxazolidinones, SAMP/RAMP hydrazones.High diastereoselectivity, efficient removal of the auxiliary, and applicability to a range of anisole derivatives.

Exploration of Bio-inspired and Sustainable Synthesis Methods for Aromatic Ethers

The increasing demand for environmentally benign chemical processes is driving research towards sustainable and bio-inspired synthetic methods. Future efforts in the synthesis of this compound and other aromatic ethers will focus on reducing reliance on harsh reagents, minimizing waste, and utilizing renewable resources.

Bio-inspired synthesis may involve the use of enzymes or whole-cell biocatalysts to perform the key alkylation step. While challenging, the discovery or engineering of enzymes capable of catalyzing Friedel-Crafts-type reactions in aqueous media at ambient temperature would represent a monumental advance in green chemistry. This approach mimics metabolic pathways where complex molecules are constructed with high selectivity under mild conditions.

Advanced Computational Modeling for Complex Reactivity Prediction and Design

Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity, and its role in the study of aromatic compounds is set to expand. For electrophilic aromatic substitution reactions like the Friedel-Crafts alkylation of anisole, advanced computational models can provide deep insights into reaction mechanisms, transition states, and the factors controlling regioselectivity (i.e., ortho vs. para substitution).

Future research will leverage Density Functional Theory (DFT) to model reaction pathways with greater accuracy. nih.gov These models can calculate the relative stabilities of intermediates, such as arenium ions (σ-complexes), helping to predict the most likely products under various conditions. nih.govacs.org Recent studies have challenged the universality of the classic two-stage mechanism involving σ-complexes, suggesting that some reactions may proceed via concerted single transition states, a finding that warrants further computational investigation for different aromatic systems. nih.govacs.org

Beyond mechanistic studies, a significant area of development is the use of machine learning and artificial intelligence. Graph-convolutional neural networks are being trained on large datasets of chemical reactions to predict site selectivity in C-H functionalization with high accuracy. chemrxiv.org Applying these models to the alkylation of substituted anisoles could allow chemists to quickly screen numerous substrates and reaction conditions to identify the optimal parameters for synthesizing a desired isomer. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate molecular descriptors with reactivity and selectivity, providing a powerful predictive tool for designing new synthetic routes and novel molecules. nih.gov

Modeling Technique Application Area Key Insights Provided
Density Functional Theory (DFT) Mechanistic InvestigationTransition state energies, stability of intermediates (π- and σ-complexes), reaction energy profiles, solvent effects. nih.govnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Electron Density AnalysisCharacterization of chemical bonds, non-covalent interactions, and electron distribution in transition states.
Molecular Dynamics (MD) Simulations Solvent and Diffusion EffectsModeling of solvent-solute interactions, diffusion of reactants, and conformational dynamics of catalysts.
Machine Learning (e.g., Neural Networks) Predictive SelectivityPrediction of major regio- and stereoisomers based on substrate structure and reaction conditions. chemrxiv.org

Integration of this compound into Next-Generation Functional Materials and Devices

The unique combination of an electron-rich methoxybenzene core and a chiral, sterically significant sec-butyl group makes this compound an intriguing building block for advanced functional materials. Future research will explore its potential in a variety of applications, from organic electronics to specialized polymers.

In the field of organic electronics, anisole derivatives have been investigated as components of hole-transport materials (HTMs) for perovskite solar cells. mdpi.com The sec-butyl group could enhance the solubility of resulting materials in organic solvents, which is critical for solution-based device fabrication. It could also disrupt intermolecular π-stacking, a phenomenon that can negatively affect charge transport and device performance. Research will focus on synthesizing oligomers and polymers incorporating the this compound moiety and evaluating their thermal, morphological, and electronic properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.

The chirality of the molecule opens up possibilities in chiroptical materials. Polymers or liquid crystals incorporating enantiomerically pure this compound could exhibit unique interactions with circularly polarized light, making them suitable for applications in optical displays, sensors, and asymmetric catalysis.

Furthermore, its properties as a specialty solvent or a plasticizer in polymer systems warrant investigation. The bulky alkyl group can influence the glass transition temperature and mechanical properties of polymers. Its aromatic nature and moderate polarity could make it a useful, high-boiling-point solvent for specific chemical transformations or material processing applications. vinatiorganics.com

Application Area Role of this compound Potential Advantage
Organic Electronics Monomer for hole-transport polymers or small molecule HTMs. mdpi.comImproved solubility, controlled film morphology, potentially enhanced charge mobility.
Chiroptical Materials Chiral building block for polymers or liquid crystals.Circular dichroism, interaction with polarized light for optical devices.
Specialty Polymers Monomer or additive (plasticizer).Modification of thermal properties (e.g., glass transition temperature), enhanced processability.
Advanced Solvents High-boiling point, chiral solvent.Use in specialized synthesis, potential for enantioselective solvent effects.

Q & A

Q. What are the recommended synthetic routes for 1-sec-butyl-4-methoxybenzene, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions. For example, a palladium-catalyzed coupling between 4-methoxybromobenzene and sec-butyl Grignard reagents (e.g., sec-butylmagnesium bromide) under inert atmospheres (e.g., nitrogen) at 60–80°C can yield the target product . Reaction optimization, including catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and solvent selection (tetrahydrofuran or diethyl ether), significantly impacts yield. Post-synthesis purification via fractional distillation or column chromatography is critical to achieving >95% purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the sec-butyl and methoxy substituents. Key diagnostic signals include:

  • ¹H NMR : Methoxy protons at δ 3.7–3.9 ppm and sec-butyl methyl groups at δ 0.8–1.5 ppm.
  • ¹³C NMR : Methoxy carbon at δ 55–57 ppm and quaternary aromatic carbons near δ 150–160 ppm.
    Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can validate molecular weight (MW: 178.27 g/mol) and fragmentation patterns .

Q. How do physicochemical properties (e.g., solubility, stability) affect experimental handling?

this compound is lipophilic (logP ~3.5) and sparingly soluble in water (<0.1 mg/mL), requiring polar aprotic solvents (e.g., DMSO, acetone) for biological assays. It is stable under inert conditions but degrades in the presence of strong acids/bases or oxidizers, producing toxic phenolic byproducts . Storage in amber vials at –20°C under nitrogen is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?

Unexpected splitting in NMR may arise from conformational isomerism in the sec-butyl group or solvent-induced shifts. For example, diastereotopic protons in the sec-butyl chain can produce complex multiplet patterns. Strategies include:

  • Variable-temperature NMR to assess rotational barriers.
  • Computational modeling (e.g., DFT calculations) to predict coupling constants.
  • Cross-validation with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What experimental designs are recommended to study the compound’s stability under reactive conditions (e.g., photolysis, hydrolysis)?

  • Photostability : Expose the compound to UV light (λ = 254–365 nm) in a photoreactor and monitor degradation via HPLC. Methoxy groups are prone to demethylation under prolonged UV exposure.
  • Hydrolysis : Reflux in acidic (HCl) or basic (NaOH) aqueous solutions (50–80°C) and quantify degradation products (e.g., 4-methoxyphenol) using GC-MS.
  • Oxidative Stability : Treat with H₂O₂ or m-CPBA and analyze via TLC for peroxide adducts .

Q. How can researchers design selective functionalization reactions (e.g., electrophilic substitution) on this compound?

The methoxy group is a strong para-director, but steric hindrance from the sec-butyl group limits reactivity. Strategies include:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the methoxy-adjacent position for halogenation or sulfonation.
  • Protecting groups : Temporarily block the methoxy group (e.g., silylation) to enable regioselective alkylation at the sec-butyl-adjacent position .

Q. What methodologies are appropriate for assessing the compound’s ecological impact (e.g., biodegradation, bioaccumulation)?

  • Biodegradation : Conduct OECD 301F tests (aerobic aqueous conditions) with activated sludge inoculum. Monitor via LC-MS for metabolites like 4-methoxybenzoic acid.
  • Bioaccumulation : Use the octanol-water partition coefficient (logKₒw) to estimate BCF (bioconcentration factor). A logKₒw >3.5 suggests moderate bioaccumulation potential.
  • Toxicity : Perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201) .

Q. How can mechanistic studies (e.g., kinetic isotope effects) elucidate reaction pathways for derivatives of this compound?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates (e.g., C-D bonds in the sec-butyl group) to identify rate-determining steps.
  • Radical Trapping : Add TEMPO or BHT to detect radical intermediates in oxidative reactions.
  • Computational Studies : Use Gaussian or ORCA to model transition states and activation energies for proposed pathways .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Catalyst Recycling : Use immobilized palladium catalysts (e.g., Pd on carbon or silica) to reduce metal leaching.
  • In Situ Monitoring : Employ PAT (process analytical technology) tools like ReactIR to optimize reaction parameters in real time .

Q. How can researchers address discrepancies in biological activity data (e.g., inconsistent IC₅₀ values) for derivatives?

  • Purity Verification : Re-analyze compounds via HPLC-UV/ELSD to confirm >98% purity.
  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) and harmonize protocols (e.g., MTT vs. resazurin assays).
  • Meta-Analysis : Compare data across multiple studies to identify outliers caused by solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.